7-Iodobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodobenzofuran is an aromatic heterocyclic compound that consists of a benzene ring fused to a furan ring with an iodine atom attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzofuran typically involves the halogenation of benzofuran derivatives. One common method is the halogen dance reaction, where 2-iodobenzofuran is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde . This reaction results in the formation of 2-substituted 3-iodobenzofuran, which can be further manipulated to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as described above. The use of automated reactors and precise temperature control can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Iodobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form benzofuranones.
Reduction Reactions: The iodine atom can be reduced to form benzofuran.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Various substituted benzofurans.
Oxidation Reactions: Benzofuranones.
Reduction Reactions: Benzofuran.
Scientific Research Applications
7-Iodobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Iodobenzofuran involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some derivatives of benzofuran are known to inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
- 2-Iodobenzofuran
- 3-Iodobenzofuran
- 2-Iodobenzothiophene
- 3-Iodobenzothiophene
Comparison: 7-Iodobenzofuran is unique due to the position of the iodine atom, which influences its reactivity and the types of reactions it can undergoSimilarly, while 2-iodobenzothiophene and 3-iodobenzothiophene share some reactivity with this compound, the presence of sulfur in the thiophene ring imparts different electronic properties and reactivity .
Properties
IUPAC Name |
7-iodo-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDDMFZTGMZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.